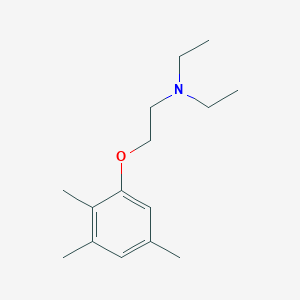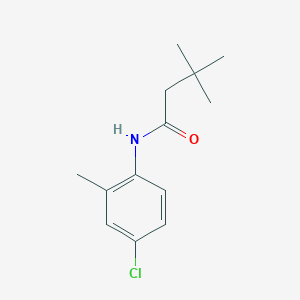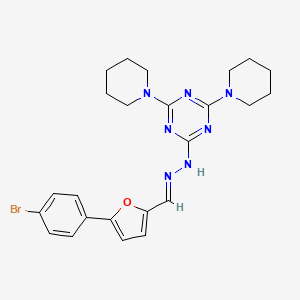![molecular formula C16H13ClF3NO B5785714 N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5785714.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key metabolic regulator that plays a critical role in maintaining energy homeostasis in cells. A-769662 has been shown to activate AMPK in vitro and in vivo, leading to a range of metabolic effects.
Wirkmechanismus
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide activates AMPK by binding to the γ subunit of the enzyme, leading to allosteric activation. This results in increased phosphorylation of downstream targets of AMPK, leading to a range of metabolic effects. N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide has been shown to increase glucose uptake, decrease gluconeogenesis, increase fatty acid oxidation, and decrease lipogenesis in various tissues.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide can increase glucose uptake, decrease gluconeogenesis, increase fatty acid oxidation, and decrease lipogenesis in various cell types. In vivo studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide can improve glucose homeostasis, increase fatty acid oxidation, and decrease lipid accumulation in various tissues. N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide has also been shown to have anti-inflammatory effects in various models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to use in vitro and in vivo. It has also been shown to have a range of metabolic effects, making it a useful tool for studying metabolic regulation. However, there are also limitations to using N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide. It is not a specific activator of AMPK, and can also activate other kinases such as calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2). It is also not clear whether the effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide are solely due to AMPK activation, or whether other mechanisms are involved.
Zukünftige Richtungen
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide. One area of interest is the development of more specific activators of AMPK, which would allow for more precise modulation of metabolic pathways. Another area of interest is the development of N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide analogs with improved pharmacokinetic properties, which would allow for more effective in vivo use. Additionally, further studies are needed to fully understand the mechanisms of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide and its effects on metabolic regulation.
Synthesemethoden
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride and N,N-dimethylformamide (DMF) to form the final product, N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide has been extensively studied in vitro and in vivo for its effects on AMPK activation and metabolic regulation. In vitro studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide activates AMPK by binding to the γ subunit of the enzyme, leading to allosteric activation. In vivo studies have demonstrated that N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide can improve glucose homeostasis, increase fatty acid oxidation, and decrease lipid accumulation in various tissues.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c1-9-5-10(2)7-11(6-9)15(22)21-12-3-4-14(17)13(8-12)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQINUCPHKYPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)


![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)
![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)
![2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone](/img/structure/B5785679.png)

![4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5785687.png)
![5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5785695.png)
![2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5785700.png)

